![molecular formula C18H17NO3 B2415613 N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide CAS No. 2034436-44-5](/img/structure/B2415613.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as N-alkylation . For example, N-Azidoethyl azoles were synthesized through N-alkylation under highly harmonized reaction conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy (IR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the gas phase thermochemistry data and reaction thermochemistry data of Acetamide, N-(aminocarbonyl)-, were determined .Applications De Recherche Scientifique

Chemoselective Acetylation in Antimalarial Drug Synthesis

Acetamide derivatives, such as N-(2-Hydroxyphenyl)acetamide, serve as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol, catalyzed by immobilized lipase, highlights the role of acetamide compounds in facilitating the development of pharmaceuticals through enzymatic reactions, offering a kinetic control and process optimization for effective drug synthesis (Magadum & Yadav, 2018).

Biological Activities and Molecular Docking

Acetamide derivatives have been synthesized and evaluated for their biological activities, such as antioxidant, antibacterial, and urease inhibition activities. The study of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology and subsequent bioassays demonstrated moderate to significant biological activities, with a focus on urease inhibition which was supported by molecular docking studies to understand the interaction with enzymes (Gull et al., 2016).

Hydrolysis Mechanisms in High-Temperature Water

The study of N-substituted amide hydrolysis, using N-methylacetamide (NMA) as a model, in high-temperature water provided insights into the kinetics and mechanism of acetamide derivatives' hydrolysis under varying pH and temperature conditions. This research is crucial for understanding the stability and reactivity of acetamide compounds in industrial and environmental processes (Duan, Dai, & Savage, 2010).

Corrosion Inhibition

Acetamide derivatives have also found applications as corrosion inhibitors. The synthesis and evaluation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their effectiveness in protecting steel against corrosion in acidic and mineral oil mediums showcase the potential of acetamide compounds in industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species exemplifies the therapeutic potential of acetamide derivatives beyond traditional pharmacological applications. This highlights the ongoing exploration of acetamide compounds in developing new antifungal treatments (Bardiot et al., 2015).

Safety and Hazards

Propriétés

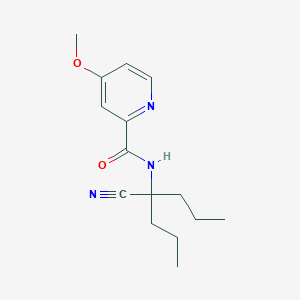

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-4-2-5-14(10-13)11-18(20)19-12-15-7-8-17(22-15)16-6-3-9-21-16/h2-10H,11-12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVUEAMUGURAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)

![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)

![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)

![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2415545.png)

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2415550.png)

![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)